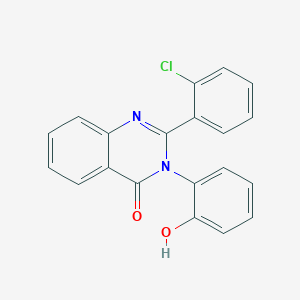

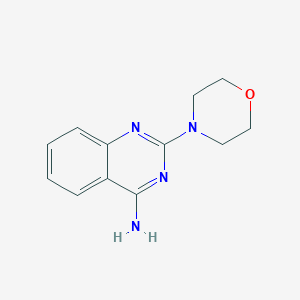

![molecular formula C22H24N6O2 B5505807 N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine and related compounds involves multiple steps, including the condensation of specific pyridazinone derivatives with aromatic aldehydes, and further modifications through reactions with thiourea, halocompounds, and other reagents to achieve the desired molecular structure. These syntheses have contributed to the development of compounds with potential biological activities, including those with antagonist activities against specific receptors (Corsano et al., 1995), (Darwish et al., 2011).

Molecular Structure Analysis

Studies on the molecular structure of related compounds have shown the importance of the arrangement and substitution patterns on the pyridazinone core. For instance, the structural analysis of anticonvulsant drugs revealed insights into the orientation and electronic properties of substituted pyridazines, highlighting the significance of the structural configuration for biological activity (Georges et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine and similar molecules often include nucleophilic substitution reactions, cyclizations, and condensations to introduce various functional groups and achieve complex heterocyclic structures. These reactions underline the versatile chemical behavior and reactivity of the pyridazinone scaffold, enabling the synthesis of a wide range of derivatives with varied properties (Gaby et al., 2003), (Al-Saleh et al., 2006).

Physical Properties Analysis

The physical properties of compounds in this chemical class, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The X-ray diffraction and molecular modeling studies have provided valuable information on the conformation and stability of these molecules, facilitating the understanding of their interactions at the molecular level (Georges et al., 1989).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the potential therapeutic application of these compounds. Structural modifications and the introduction of specific substituents significantly affect their pharmacological profile, offering insights into the design of more effective and selective agents (Shim et al., 2002).

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Compounds containing pyridine and piperazine moieties, such as N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine, have been explored for their antitumor properties. Studies have demonstrated that bis-indole derivatives, which share structural similarities with the compound , exhibit significant antitumor activity. These compounds were evaluated for their effectiveness against various human cell lines, showing promising results in inhibiting tumor growth. The mechanism of action for these compounds includes proteasome inhibition and inhibition of plasma membrane electron transport, which are critical pathways in cancer cell proliferation and survival (Andreani et al., 2008).

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives, including compounds similar to N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine, has been reported. These compounds have undergone molecular docking screenings to evaluate their potential interactions with specific target proteins. Such studies are crucial in drug development as they provide insights into the binding efficiencies and mechanisms of action of potential therapeutic agents. The synthesized compounds have also been tested for antimicrobial and antioxidant activities, showing moderate to good efficacy in these areas (Flefel et al., 2018).

Heterocyclic Synthesis

Research on the synthesis of heterocyclic compounds, including pyridazinone derivatives, is relevant to understanding the chemical properties and potential applications of N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine. These studies involve the preparation of enamines and their subsequent transformation into various heterocyclic compounds, offering valuable insights into the versatility and reactivity of such structures in chemical synthesis (Darwish et al., 2011).

Structure-Activity Relationships

Investigations into the structure-activity relationships (SAR) of compounds featuring pyridine and piperazine units have led to the discovery of molecules with potent antiproliferative activities. These studies focus on the synthesis of phenoxazinones and related structures, evaluating their effects on human neoplastic cell lines. The findings from SAR studies contribute to the design and optimization of new compounds with enhanced therapeutic potential (Bolognese et al., 2002).

Eigenschaften

IUPAC Name |

1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-17-7-8-19(23-15-17)24-20-9-10-21(26-25-20)27-11-13-28(14-12-27)22(29)16-30-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGAUCGIZWKCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)